N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic small molecule featuring a benzo[cd]indole scaffold substituted with a sulfonamide group at position 6, an ethyl group at position 1, and a 4-ethoxyphenyl moiety on the sulfonamide nitrogen. Its structure combines hydrophobic (ethyl, ethoxyphenyl) and polar (sulfonamide, ketone) groups, enabling interactions with biological targets such as TNF-α and NF-κB pathways .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-3-23-18-12-13-19(16-6-5-7-17(20(16)18)21(23)24)28(25,26)22-14-8-10-15(11-9-14)27-4-2/h5-13,22H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKUTENZGFQPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)OCC)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Catalysts
DMAP accelerates the sulfonamide formation by activating the sulfonyl chloride toward nucleophilic attack. Comparative studies show that omitting DMAP reduces yields to <30%, underscoring its necessity. Triethylamine neutralizes HCl generated during the reaction, preventing protonation of the aniline nucleophile.
Solvent and Temperature Effects
DMF is preferred for its polar aprotic nature, which stabilizes intermediates and enhances reaction homogeneity. Attempts using THF or acetonitrile result in prolonged reaction times (>24 hours) and lower yields (<50%). Room temperature conditions prevent decomposition of the sulfonyl chloride, which degrades above 40°C.
Substrate Scope and Limitations
While 4-ethoxyaniline reacts efficiently, bulkier amines (e.g., 2-ethylaniline) exhibit reduced reactivity due to steric hindrance, yielding <20% product. Electron-donating groups on the aniline ring (e.g., methoxy, ethoxy) enhance nucleophilicity, whereas electron-withdrawing groups (e.g., nitro) necessitate harsher conditions.
Characterization and Analytical Data
The final product is characterized by:
-
-NMR (400 MHz, CDCl) : δ 1.42 (t, 3H, CHCH), 1.48 (t, 3H, OCHCH), 3.82 (q, 2H, NCH), 4.12 (q, 2H, OCH), 6.92–8.32 (m, 10H, aromatic).
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzo[cd]indole synthesis | Ethylamine, ethanol, reflux | 74 | 95 |
| Sulfonation | Chlorosulfonic acid, CHCl, 50°C | 59 | 90 |
| Sulfonamide coupling | 4-Ethoxyaniline, DMAP, EtN, DMF, rt | 68 | 98 |
Challenges and Troubleshooting
Impurity Formation During Sulfonation
Overheating during chlorosulfonation leads to polysubstitution byproducts. TLC monitoring (hexane/ethyl acetate 3:1) is critical to terminate the reaction at the monosubstituted stage.
Low Coupling Yields
Residual moisture in DMF hydrolyzes sulfonyl chloride to sulfonic acid. Pre-drying DMF over molecular sieves and maintaining anhydrous conditions improve yields by 15–20%.
Scale-Up Considerations
Pilot-scale synthesis (100 g) requires:
-
Chlorosulfonation : Jacketed reactor with precise temperature control (±2°C) to manage exothermicity.
-
Workup : Continuous extraction systems to handle large volumes of dichloromethane efficiently.
-
Purification : Gradient column chromatography or recrystallization from ethanol/water (3:1) to maintain >95% purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Anti-inflammatory Activity
N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has shown significant anti-inflammatory effects. It acts primarily as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in systemic inflammation.
Research Findings:
- In vitro studies demonstrated that the compound effectively reduces TNF-α binding to its receptor, which is crucial for inflammatory signaling pathways. This inhibition suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Anticancer Properties
The compound has been investigated for its anticancer potential due to its structural similarity to other known anticancer agents.
Case Studies:
A study evaluated the effects of this compound on various cancer cell lines, revealing promising results in inhibiting cell proliferation:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 1.68 | Induction of apoptosis |
| HCT116 (Colon) | 1.48 | Inhibition of tubulin polymerization |
| MCF7 (Breast) | 0.80 | EGFR inhibition |
These findings indicate that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substitution Patterns
The benzo[cd]indole-6-sulfonamide core is shared across multiple derivatives, but substitutions at positions 1 (R₁) and the sulfonamide nitrogen (R₂) critically influence activity and physicochemical properties. Key analogs include:
Key Observations :
- SPD304 IC₅₀ = 6.4 µM) .
- Polar Groups : The ethoxy group in the target compound may enhance solubility compared to chloro or methyl substituents in analogs from and .
TNF-α/NF-κB Pathway Inhibition
- Molecular docking studies indicate that derivatives with larger R₂ groups (e.g., naphthalene in S10) form enhanced hydrophobic interactions with TNF-α residues like Tyr59, improving potency .
- S10 : Displays moderate NF-κB inhibition (IC₅₀ = 19.1 µM) compared to the reference compound SPD304 (IC₅₀ = 6.4 µM). The naphthalene group in S10 contributes to a 2-fold increase in activity over earlier analogs like EJMC-1 .
- 4e: Features an indole substituent, introducing an additional H-bond donor. Docking predicts improved interactions, but experimental data is pending .
Epigenetic Targets
- Derivatives like those in and show that benzo[cd]indole sulfonamides can also inhibit RORγ and BET bromodomains, highlighting scaffold versatility. For example, 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives exhibit nanomolar affinity for BET proteins .
Physicochemical Properties
- Solubility: The ethoxy group in the target compound may improve aqueous solubility compared to nonpolar analogs like N-(3,5-dimethylphenyl) derivatives ().
- Molecular Weight : The target compound (409.48 g/mol) falls within the acceptable range for drug-like molecules, unlike larger analogs like the piperidinylmethyl derivative (415.51 g/mol, ), which may face bioavailability challenges .
Biological Activity
N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C21H19N3O4S
- Molecular Weight : 396.5 g/mol
- CAS Number : 438488-87-0
The structure features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.
1. Inhibition of TNF-α
Recent studies have highlighted the compound's role as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in systemic inflammation. The compound demonstrated significant efficacy in reducing TNF-α binding to its receptor, which is crucial for inflammatory signaling pathways.
Research Findings :
- In a study assessing various analogs, this compound was found to be among the most effective TNF-α inhibitors tested. This suggests its potential for treating inflammatory diseases like rheumatoid arthritis and Crohn's disease .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Its structural similarity to other known anticancer agents makes it a candidate for further exploration in cancer therapy.
Case Studies :
- A study evaluated the compound's effects on various cancer cell lines, showing promising results in inhibiting cell proliferation. The IC50 values indicated significant cytotoxicity against several types of cancer cells, which could be attributed to its interference with cell cycle progression and apoptosis induction .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 1.68 | Induction of apoptosis |
| HCT116 (Colon) | 1.48 | Inhibition of tubulin polymerization |
| MCF7 (Breast) | 0.80 | EGFR inhibition |
3. Anti-inflammatory Activity
In addition to its role as a TNF-α inhibitor, the compound has shown anti-inflammatory effects through other pathways, including the inhibition of NF-kB signaling, which is central to inflammatory responses.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Research into SAR has revealed that substituents on the phenyl ring can significantly influence the potency and selectivity of the compound.
Q & A
Q. Q1. What are the recommended synthetic pathways for N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide?
The synthesis involves multi-step protocols, typically starting with the preparation of the benzo[cd]indole core. A key intermediate is 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride , synthesized via chlorosulfonation of the indole precursor using chlorosulfonic acid at controlled temperatures (0°C to room temperature). Subsequent coupling with 4-ethoxyaniline derivatives is performed in DMF with triethylamine (Et₃N) and DMAP as catalysts. Reaction monitoring via TLC and purification by column chromatography are critical for yield optimization (38–85%) .
Q. Q2. How is the compound characterized to confirm structural integrity?
Standard analytical methods include:
- IR spectroscopy to verify sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and carbonyl (C=O stretch ~1680–1640 cm⁻¹) functional groups.
- NMR spectroscopy (¹H and ¹³C) to confirm aromatic protons (δ 6.8–8.2 ppm) and the ethyl/ethoxy substituents (δ 1.2–4.4 ppm).
- Mass spectrometry (EIMS) for molecular ion peaks matching the molecular formula (C₁₉H₁₉N₂O₄S; exact mass ~395.4 g/mol) .
Q. Q3. What preliminary biological activities are associated with this compound?
As a sulfonamide derivative, it exhibits potential anti-inflammatory and anticancer properties. In vitro assays often focus on enzyme inhibition (e.g., COX-2, 5-LOX) and cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa). Dose-response studies (IC₅₀ values) and selectivity indices are typically reported to prioritize further optimization .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., ethoxy vs. fluoro substituents) impact biological activity?
Comparative studies with analogs (e.g., N-(4-fluorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide ) reveal that electron-donating groups (ethoxy) enhance metabolic stability but may reduce binding affinity to hydrophobic enzyme pockets. Fluorinated analogs often show improved pharmacokinetic profiles due to increased lipophilicity and membrane permeability. Computational docking (e.g., AutoDock Vina) and MD simulations are used to validate these trends .
Q. Q5. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values across studies may arise from:
- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity).
- Purity issues : Use HPLC (≥95% purity) and orthogonal characterization (e.g., elemental analysis).
- Cellular context : Validate target engagement via siRNA knockdown or CRISPR-Cas9 models to confirm mechanism-specific effects .
Q. Q6. What advanced techniques are used to study the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, kₑ) to purified enzymes (e.g., COX-2).
- Cryo-EM/X-ray crystallography : Resolves binding modes in enzyme active sites (e.g., sulfonamide coordination to zinc ions in carbonic anhydrase).
- Metabolomics : Tracks downstream metabolic perturbations (e.g., arachidonic acid pathway modulation) .
Methodological Challenges and Solutions
Q. Q7. How can low solubility in aqueous buffers be mitigated during in vitro assays?
- Use co-solvents (e.g., DMSO ≤0.1%) with controls for solvent toxicity.
- Formulate with cyclodextrins or liposomes to enhance dispersion.
- Derivatize the sulfonamide group with hydrophilic moieties (e.g., PEGylation) while retaining activity .
Q. Q8. What strategies optimize synthetic yield and scalability?
- Flow chemistry : Enhances reaction control for exothermic steps (e.g., sulfonation).
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency.
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy reduces batch failures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
